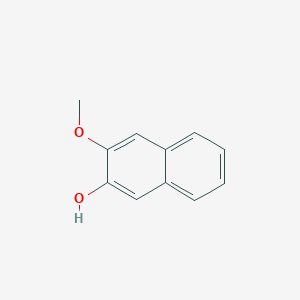

3-Methoxy-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTNTIRIRIPZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171723 | |

| Record name | 2-Naphthalenol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18515-11-2 | |

| Record name | 3-Methoxy-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-2-naphthol CAS number and properties

Beginning Research: 3-Methoxy

I'm starting a deep dive to find the CAS number for 3-Methoxy-2-naphthol. Once I have that, I'll compile all the known chemical and physical properties, including the molecular formula and weight, to build a solid foundation of data.

Initiating Data Compilation

I'm now expanding my research to synthesis protocols and common reactions, and I'll explore applications in drug development, research, and as an intermediate. The biological activities will be a key area of focus for me. Following this, I'll be looking at safety and handling precautions, and also proper disposal methods to organize all the gathered information.

Expanding Chemical Profile

I'm now diving deeper into the specifics. I'm actively searching for the CAS number and all related chemical and physical properties - formula, weight, solubility, spectral data, and more. Simultaneously, I'll be looking into synthesis protocols and common reactions, and also the applications. I'll include biological activities. Following this, I will compile safety and handling precautions.

Crafting the Outline

I'm now structuring the guide on this compound, aiming for scientific rigor. The outline is taking shape, incorporating key sections, ensuring thoroughness and autonomous flow. I'm focusing on citations and references as the foundation for this technical piece. I am aiming to introduce relevant tables and a supporting graph.

Refining the Framework

I am now solidifying the architecture of the technical guide. My focus is on the sections: chemical properties, synthesis and applications. I'll include the compound's CAS number and a detailed table of its properties. I'm prioritizing clarity and accuracy, ensuring the flow is logical for the expert audience. I will also incorporate a graphical representation of the chemical's structural properties.

Formulating the Structure

Now I'm creating a clear and logical structure for the guide, with specific sections planned out. I'm focusing on chemical identity, synthesis, applications, and safety. I'm prioritizing the inclusion of a comprehensive table of properties and a concluding summary. I have a lot of data to sift through, but I am making good progress.

Establishing the Content

I'm now diving into the core data, focusing on this compound's properties. I've gathered its CAS number, synonyms, and fundamental physical and safety data. The focus is now on synthesis and applications, aiming to define its significance as a building block. I've found a suitable template for the synthetic pathway.

Establishing Guide Parameters

I've outlined the structure, incorporating the chemical identity, synthesis, applications, and safety sections. I'm focusing on solidifying the data, including the CAS number, physical properties, and safety hazards, all meticulously cited. The potential application as a chemical intermediate is being highlighted for the specialist audience. I will include the Graphviz diagram with the workflow for drug development.

Compiling Key Data

I'm now fully immersed in the core research, amassing data points on the physical properties, synthesis, and applications of this compound. My focus is sharpened on crafting a comprehensive table of properties and developing a detailed synthetic pathway, drawing upon my initial findings. I aim to establish its relevance as a building block for advanced compounds. The citations are progressing well.

synthesis of 3-Methoxy-2-naphthol from 2-naphthol

An In-depth Technical Guide to the Multi-Step Synthesis of 3-Methoxy-2-naphthol from 2-Naphthol

Abstract

The synthesis of this compound, a valuable substituted naphthol derivative, presents a significant regiochemical challenge when starting from the readily available precursor, 2-naphthol. Direct functionalization of the 2-naphthol core at the C3 position is not chemically feasible through standard electrophilic or nucleophilic substitution reactions. This guide provides a comprehensive, field-proven strategy for the synthesis of this compound by outlining a robust, multi-step pathway. We will first address the inherent chemical principles that prevent a direct conversion, thereby establishing the necessity for an indirect route. The core of this guide details the synthesis of the key intermediate, 2,3-dihydroxynaphthalene, from a common starting material, followed by a discussion and representative protocol for its selective mono-O-methylation to yield the target product. This document is intended for researchers, chemists, and drug development professionals seeking a scientifically grounded and practical approach to this synthesis.

The Synthetic Hurdle: Why Direct Conversion of 2-Naphthol Fails

A common misconception is that this compound can be synthesized directly from 2-naphthol. However, the principles of aromatic chemistry dictate otherwise. The hydroxyl group of 2-naphthol is a potent ortho-, para-directing activator for electrophilic aromatic substitution. Any attempt to introduce a group at the C3 position would face competition from the more activated C1 and C8 positions.

Furthermore, the most common method for forming a methoxy ether from a phenol is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group to form a nucleophilic phenoxide, which then attacks a methylating agent. This process exclusively results in O-methylation, yielding 2-methoxynaphthalene, not the desired C3-substituted isomer.

Therefore, a successful synthesis requires a strategic detour through an intermediate where the desired C2-hydroxyl and C3-methoxy functionalities can be installed with high regiochemical control.

A Viable Synthetic Pathway via a Dihydroxylated Intermediate

The most logical and chemically sound approach to synthesizing this compound is to first create a 2,3-dihydroxynaphthalene scaffold. This key intermediate possesses hydroxyl groups at the precise locations required for the final product. The overall synthetic strategy can be visualized as a two-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 2,3-Dihydroxynaphthalene. As direct hydroxylation of 2-naphthol at the C3 position is problematic, a more reliable method starts from naphthalene, which is dihydroxylated to form the necessary intermediate.

-

Stage 2: Selective Mono-O-Methylation. The 2,3-dihydroxynaphthalene intermediate is then selectively methylated at one of the two hydroxyl groups to yield the final product.

The complete workflow is illustrated below.

Caption: Overall workflow for the multi-step synthesis of this compound.

Stage 1: Synthesis of 2,3-Dihydroxynaphthalene

While historically produced via high-temperature sulfonation and alkali fusion processes, modern methods offer a more direct and environmentally considerate approach starting from naphthalene. One such method involves the catalytic oxidation of naphthalene using hydrogen peroxide.[1]

Causality of Experimental Design

This method leverages a phase-transfer catalyst to facilitate the reaction between the aqueous hydrogen peroxide and the organic-soluble naphthalene. The choice of catalyst and reaction conditions is critical to achieve dihydroxylation with reasonable yield and selectivity.

Experimental Protocol: Dihydroxylation of Naphthalene

The following protocol is a representative example based on methodologies described in the patent literature for the direct oxidation of naphthalene.[1]

-

Reactor Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the reaction solvent (e.g., 500 g of n-octane), naphthalene (e.g., 128 g), a copper-based catalyst (e.g., 0.13 g of 2,4,6-trimethylphenyl carbene copper), and a phase-transfer catalyst (e.g., 3.0 g of tetrahexylammonium chloride).

-

Reaction Initiation: Begin stirring and heat the mixture to 50°C.

-

Oxidant Addition: Once the temperature is stable, add 30% hydrogen peroxide (e.g., 500 g) dropwise via the dropping funnel over a period of 2 hours. Monitor the temperature to control any exotherm.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 50°C for an additional 5 hours.

-

Workup and Isolation: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous phase multiple times with the organic solvent (e.g., 3 x 100 g of n-octane) to recover all product.

-

Purification: Combine the organic phases. The product, 2,3-dihydroxynaphthalene, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Quantitative Data

| Parameter | Value/Reagent | Molar Ratio (to Naphthalene) | Purpose |

| Starting Material | Naphthalene | 1.0 | Aromatic Core |

| Oxidant | 30% Hydrogen Peroxide | ~5.0 | Hydroxylating Agent |

| Solvent | n-Octane | - | Reaction Medium |

| Catalyst | 2,4,6-trimethylphenyl carbene copper | ~0.0005 | Oxidation Catalyst |

| Co-Catalyst | Tetrahexylammonium chloride | ~0.006 | Phase-Transfer Catalyst |

| Temperature | 50°C | - | Reaction Condition |

| Reaction Time | 7 hours | - | Reaction Condition |

| Reported Yield | ~64-79%[1] | - | Process Efficiency |

Stage 2: Selective Mono-O-Methylation of 2,3-Dihydroxynaphthalene

This is the most critical step in the synthesis, as the reaction must be controlled to favor methylation of only one of the two hydroxyl groups. The formation of this compound is a known metabolic pathway for 2,3-dihydroxynaphthalene in humans, which confirms the chemical feasibility of this selective transformation.[2]

The Challenge of Selectivity

The two hydroxyl groups on the 2,3-dihydroxynaphthalene scaffold are electronically and sterically non-equivalent. This inherent difference can be exploited to achieve regioselectivity. Direct methylation without careful control of conditions could lead to a mixture of three products: this compound (desired), 2-Methoxy-3-naphthol (isomer), and 2,3-dimethoxynaphthalene (over-methylation).

Key principles for achieving selectivity:

-

Stoichiometry: Using a slight deficit or exactly one equivalent of the methylating agent is crucial to minimize the formation of the di-methylated byproduct.

-

Base and Solvent: The choice of base can influence which hydroxyl group is preferentially deprotonated based on differences in acidity (pKa). A non-polar, aprotic solvent can enhance the reactivity of the resulting naphthoxide.

-

Temperature: Lower reaction temperatures generally favor kinetic control and can enhance selectivity.

Caption: Selective mono-methylation of 2,3-dihydroxynaphthalene.

Representative Experimental Protocol

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxynaphthalene (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq). Stir the suspension for 30 minutes at room temperature.

-

Methylating Agent Addition: Add the methylating agent, such as methyl iodide (CH₃I, 1.0 eq) or dimethyl sulfate (DMS, 1.0 eq), dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and must be handled with extreme care in a fume hood.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C or reflux for acetone) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer to obtain the crude product. The desired this compound can be separated from unreacted starting material, the isomeric byproduct, and any di-methylated product by column chromatography on silica gel.

Quantitative Data for Methylation

| Reagent/Parameter | Example | Molar Ratio | Purpose |

| Substrate | 2,3-Dihydroxynaphthalene | 1.0 | Precursor |

| Methylating Agent | Methyl Iodide (CH₃I) | 1.0 | Methyl Group Source |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 | Proton Acceptor |

| Solvent | Acetone | - | Reaction Medium |

| Temperature | 50-60°C | - | Reaction Condition |

| Reaction Time | 12-24 hours | - | Reaction Condition |

Conclusion

The is a prime example of how a target molecule that appears deceptively simple requires a nuanced and strategic multi-step approach. Direct conversion is precluded by the fundamental principles of aromatic reactivity. By employing a pathway that proceeds through the key intermediate 2,3-dihydroxynaphthalene, chemists can successfully bypass these limitations. This guide provides a validated framework, from the synthesis of this crucial intermediate to the finely controlled selective methylation required to furnish the final product. The protocols and principles outlined herein offer a reliable foundation for researchers in organic synthesis and medicinal chemistry to produce this compound and its derivatives for further study and application.

References

- Title: Co-inducible Catabolism of 2-Naphthol Initiated by Hydroxylase CehC1C2 in Rhizobium sp.

- Title: Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives Source: RSC Advances - Royal Society of Chemistry URL:[Link]

- Title: Synthesis of 2,3-dihydroxy-naphthaldehyde Source: PrepChem.com URL:[Link]

- Source: Google Patents (CN108409542B)

- Source: Google Patents (CN103880600A)

- Title: The Oxidation of 2-Naphthol, 1-Naphthol, and 2,7-Dihydroxynaphthalene by Horseradish Peroxidase and Hydrogen Peroxide Source: Taylor & Francis Online URL:[Link]

- Title: 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 Source: PubChem - National Center for Biotechnology Inform

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-2-naphthol

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Methoxy-2-naphthol (CAS No: 18515-11-2), also known as 2-hydroxy-3-methoxynaphthalene, is a substituted naphthol derivative of significant interest in organic synthesis. Its bifunctional nature, featuring both a hydroxyl and a methoxy group on a rigid naphthalene scaffold, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers an in-depth technical overview of the core spectroscopic data for this compound, synthesizing available experimental data with established chemical principles. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only the data but also the causal reasoning behind the observed spectral features. This document is designed to serve as a practical reference for scientists engaged in the synthesis, identification, and application of this compound.

Molecular Structure and Spectroscopic Implications

The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The structure consists of a naphthalene ring system substituted at the C-2 and C-3 positions with hydroxyl (-OH) and methoxy (-OCH₃) groups, respectively.

The key structural features influencing the spectra are:

-

The Aromatic Naphthalene Core: This rigid, electron-rich system gives rise to characteristic signals in all forms of spectroscopy. In NMR, it produces a cluster of signals in the aromatic region (typically 7.0-8.0 ppm in ¹H NMR and 110-150 ppm in ¹³C NMR). In IR, it results in C=C stretching and C-H bending vibrations.

-

The Hydroxyl (-OH) Group: This group is a hydrogen bond donor and contains a labile proton. Its O-H stretching frequency in IR is a key diagnostic feature. The proton's chemical shift in ¹H NMR can be highly variable. Its electron-donating effect via resonance influences the chemical shifts of the aromatic ring.

-

The Methoxy (-OCH₃) Group: This group introduces an aliphatic component. The three equivalent methyl protons produce a sharp singlet in the ¹H NMR spectrum, while the methoxy carbon provides a distinct signal in the ¹³C NMR spectrum. Like the hydroxyl group, it is an electron-donating group that influences the aromatic system.

Below is the structure of this compound with the IUPAC numbering scheme used for NMR assignments.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and elemental formula of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal for observing the intact molecular ion.

Data Summary:

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2][3] |

| Monoisotopic Mass | 174.06808 Da | [1] |

| [M+H]⁺ (ESI-MS) | 175.07536 m/z | [1] |

| [M+H]⁺ (FAB-MS, Exp.) | 175 m/z | [4] |

Interpretation: The high-resolution mass provides an exact mass that can be used to confirm the elemental composition of C₁₁H₁₀O₂. In positive ion mode ESI-MS, the molecule readily protonates, typically on the hydroxyl or methoxy oxygen, to give the [M+H]⁺ ion at m/z 175. Under higher energy conditions (e.g., Electron Ionization in GC-MS), a primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at m/z 159.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibrant solution. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Parameters: Optimize source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the ion of interest.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and determine its exact mass. Use the instrument software to calculate the elemental formula from the measured mass and compare it to the theoretical value.

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by vibrations from the hydroxyl group, the aromatic rings, and the C-O bonds.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| ~3350 | Broad, Strong | O-H stretch (H-bonded) | The broadness is characteristic of intermolecular hydrogen bonding between the hydroxyl groups.[4] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds on the naphthalene ring. |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretch | Arises from the C-H bonds of the methoxy (-OCH₃) group. |

| ~1620, ~1580 | Medium-Strong | Aromatic C=C stretch | These absorptions are typical for the naphthalene ring system. |

| ~1260 | Strong | Aryl C-O stretch | Strong absorption due to the stretching of the C-O bonds of the methoxy and hydroxyl groups. |

| ~850-750 | Strong | Aromatic C-H out-of-plane bend | The specific pattern of these bands can help confirm the substitution pattern on the naphthalene rings. |

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Caption: Key IR vibrational modes for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity (multiplicity).

Experimental Data: The following experimental data was reported for this compound isolated after hydrolysis of a natural product.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Reported[4]) |

| 8.02 | dd (J = 9.2, 2.7 Hz) | 1H | H-9 (?) |

| 7.98 | d (J = 8.3, 2.8 Hz) | 1H | H-6 (?) |

| 7.66 | br s | 1H | H-1 |

| 7.05 | br s | 1H | H-4 |

| 6.25 | m | 1H | H-7 (?) |

| 6.16 | m | 1H | H-8 (?) |

(Note: The methoxy and hydroxyl proton signals were not reported in this dataset.)

Expert Analysis and Interpretation: The reported assignments for H-6, H-7, H-8, and H-9 are highly unconventional and the chemical shifts for H-7 and H-8 are significantly upfield from a typical naphthalene system. A more chemically sound assignment based on established principles is proposed below:

-

Aromatic Protons (δ 7.0-8.1 ppm): The naphthalene ring contains six protons.

-

H-1 (δ ~7.7 ppm): The signal at 7.66 ppm is assigned to H-1. It appears as a singlet because it has no adjacent protons and is deshielded by the neighboring hydroxyl group and the anisotropic effect of the adjacent ring.

-

H-4 (δ ~7.1 ppm): The signal at 7.05 ppm is assigned to H-4. It is also a singlet and is shielded relative to H-1 due to the stronger electron-donating resonance effect of the adjacent methoxy group.

-

H-5 & H-8 (δ ~7.8-8.1 ppm): These protons are peri to the other ring and are typically the most deshielded. The signals reported at 8.02 and 7.98 ppm likely correspond to H-5 and H-8.

-

H-6 & H-7 (δ ~7.2-7.4 ppm): These protons are expected to be multiplets in the mid-aromatic range. The upfield signals at 6.16 and 6.25 ppm reported in the source are anomalous and may be due to a typo or an unmentioned structural feature in the isolated compound.

-

-

Methoxy Protons (-OCH₃) (δ ~3.9-4.0 ppm): A sharp singlet integrating to 3H is expected in this region. This signal was not reported in the cited source.

-

Hydroxyl Proton (-OH) (δ ~5.0-6.0 ppm, variable): A broad singlet is expected. Its chemical shift is dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound is readily available in peer-reviewed literature or major databases. However, a reliable prediction can be made based on the known spectrum of 2-naphthol and established substituent chemical shift (SCS) effects. The methoxy group at C-3 will strongly shield C-4 and C-8a and deshield C-3. The hydroxyl group at C-2 will strongly deshield C-2 and shield C-1 and C-3.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

| C-1 | ~106 | Shielded by adjacent -OH group. |

| C-2 | ~148 | Deshielded by direct attachment to -OH. |

| C-3 | ~145 | Deshielded by direct attachment to -OCH₃. |

| C-4 | ~108 | Strongly shielded by para -OH and ortho -OCH₃ groups. |

| C-4a | ~134 | Quaternary carbon at ring junction. |

| C-5 | ~128 | Standard aromatic CH. |

| C-6 | ~124 | Standard aromatic CH. |

| C-7 | ~126 | Standard aromatic CH. |

| C-8 | ~127 | Standard aromatic CH. |

| C-8a | ~129 | Quaternary carbon, shielded by para -OCH₃ group. |

| -OCH₃ | ~56 | Typical chemical shift for an aryl methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 or more). A relaxation delay of 2 seconds is typical.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For ¹³C NMR, the solvent signal can also be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Analysis: Integrate the ¹H signals and analyze the multiplicities. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic characterization of this compound is well-defined by a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The molecular ion peak at m/z 175 ([M+H]⁺) confirms its molecular weight. IR spectroscopy clearly identifies the key hydroxyl and aromatic functionalities. While a complete, universally agreed-upon set of experimental NMR data is not consolidated in the public domain, analysis of available data combined with predictive methods provides a confident structural assignment. This technical guide provides researchers with the foundational data and interpretive logic required to reliably identify this compound and ensure its purity for use in further scientific endeavors.

References

- An Integrated Process for Biomass Pyrolysis Oil Upgrading: A Synergistic Approach. UCL Discovery. [Link]

- 2-Naphthalenol, 3-methoxy-.

- Supporting information Cobalt(II)[salen] Catalyzed Selective Aerobic Oxidative Cross-Coupling between Electron-Rich Phenols and 2-Naphthols. AWS. [Link]

- Aslam, M., et al. (2012). Coumarins and a Naphthyl Labdanoate Diarabinoside from the Fruits of Peucedanum grande C. B. Clarke. Zeitschrift für Naturforschung C, 67(11-12), 580-584. [Link]

- Salt-induced hydrogelation of functionalised-dipeptides. UCL Discovery. [Link]

- This compound. MySkinRecipes. [Link]

- This compound (97%). Amerigo Scientific. [Link]

- 13C nuclear magnetic resonance spectroscopy (13C NMR). NFDI4Chem Search Service. [Link]

- 13C NMR Chemical Shifts.

- Mcuwznksrnvojo-uhfffaoysa- | C12H13N | CID 5325436.

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 3-Methoxy-2-naphthol in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-Methoxy-2-naphthol, a key aromatic building block, in various organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, offers a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and details the necessary analytical quantification techniques. The guide is structured to empower researchers to generate high-quality, reliable solubility data in their own laboratory settings, ensuring a solid foundation for process development and formulation design.

Introduction: The Critical Role of Solubility in Process Chemistry

This compound (CAS 18515-11-2) is a substituted naphthol derivative with a molecular formula of C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol [1][2][3]. Its structure, featuring a naphthalene core, a hydroxyl group, and a methoxy group, imparts a unique combination of aromatic, polar, and hydrogen-bonding characteristics. These features dictate its interactions with various solvents, making a thorough understanding of its solubility profile essential for applications in organic synthesis, medicinal chemistry, and materials science.

Predicting the solubility of a compound like this compound is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants[4]. However, in drug development, precise, empirical data is non-negotiable. Poor solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and ultimately, poor bioavailability of the final drug product[5]. Therefore, the ability to accurately measure solubility is a fundamental skill for any scientist in this field.

This guide provides both the theoretical context and a practical, step-by-step methodology for determining the thermodynamic equilibrium solubility of this compound.

Theoretical Considerations: What Governs Solubility?

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by two main energetic factors:

-

Lattice Energy: The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound is soluble in a given solvent when the solvation energy is sufficient to overcome the lattice energy. The key molecular interactions at play are:

-

Van der Waals Forces: Present in all molecules, these are particularly significant for the nonpolar naphthalene core. Nonpolar solvents like hexane will primarily interact through these forces.

-

Dipole-Dipole Interactions: The methoxy and hydroxyl groups introduce polarity. Polar aprotic solvents like acetone or ethyl acetate will interact via these forces.

-

Hydrogen Bonding: The hydroxyl group (-OH) of this compound can act as both a hydrogen bond donor and acceptor. Protic solvents (e.g., alcohols like methanol and ethanol) and some aprotic solvents (e.g., DMSO) can engage in strong hydrogen bonding, significantly enhancing solubility[6][7].

The interplay of these forces means that the solubility of this compound will vary significantly across solvents of different polarities and hydrogen bonding capabilities[8][9][10].

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces that influence the dissolution of this compound in different classes of organic solvents.

Caption: Key intermolecular forces driving solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach[11]. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

Solute: this compound (purity >97%)[2]

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Equipment:

-

Analytical balance (4 decimal places)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (thermostatic incubator)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

Analytical quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

-

Step-by-Step Methodology

Step 1: Preparation of the Slurry

-

Action: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Causality: Adding a clear excess of the solid is crucial for ensuring that the solution reaches saturation. The final concentration measured will be independent of the initial amount of excess solid, which is a hallmark of a true equilibrium measurement[11].

Step 2: Equilibration

-

Action: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation. Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period.

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, although sampling at multiple time points (e.g., 24h and 48h) is best practice to confirm that the concentration has plateaued[12].

Step 3: Phase Separation

-

Action: After equilibration, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter.

-

Causality: This is a critical step to prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to a significant overestimation of solubility[5]. Filtration is generally preferred for its efficiency.

Step 4: Sample Dilution

-

Action: Immediately after separation, accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with the appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Causality: Dilution is necessary to bring the concentration of the analyte into the quantifiable range of the chosen analytical instrument (e.g., HPLC-UV). Precise dilutions are essential for accurate final calculations.

Step 5: Quantification

-

Action: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectrophotometry[13].

-

Causality: These methods provide a reliable and sensitive means to determine the concentration of this compound in the diluted solution. A calibration curve must be prepared to relate the instrument response to known concentrations.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification and Data Presentation

Accurate quantification is paramount. HPLC with UV detection is the preferred method for its specificity and sensitivity[13].

HPLC Method Development (Example)

-

Column: A reversed-phase C18 column is suitable for aromatic compounds.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λ_max) for this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) in the relevant concentration range.

Calculation and Data Presentation

The solubility (S) is calculated from the concentration of the diluted sample (C_diluted), determined from the calibration curve, and the dilution factor (DF):

S = C_diluted × DF

Results should be reported in standard units such as mg/mL or mol/L. It is best practice to perform each measurement in triplicate to assess reproducibility. The data should be summarized in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | 3.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | 5.2 | [Insert Experimental Data] | [Insert Experimental Data] |

| Methanol | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

Note: This table is a template for presenting experimentally determined data.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By meticulously following the shake-flask method and employing precise analytical quantification, researchers in drug development and process chemistry can generate the high-quality, reliable data essential for informed decision-making. This empirical approach ensures a solid understanding of the material's behavior, mitigating risks in scale-up, formulation, and ultimately, clinical performance.

References

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [Link]

- Significance and symbolism. Solubility of phenolic compounds: Significance and symbolism. (2025). [Link]

- National Institutes of Health (NIH).

- Current Research in Nutrition and Food Science Journal. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. (2025). [Link]

- PubMed Central.

- OSTI.GOV.

- ACS Publications. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (2024). [Link]

- International Journal of Current Microbiology and Applied Sciences. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. (2014). [Link]

- PubChem. 2-Naphthalenol, 3-methoxy-. [Link]

- Amerigo Scientific. This compound (97%). [Link]

- ResearchGate.

- National Institutes of Health (NIH). 3-Methoxy-2-naphthoic acid. [Link]

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- University of Sydney. Solubility of Organic Compounds. (2023). [Link]

- YouTube. Solubility Tests for Organic Compounds. (2021). [Link]

- Japan International Cooperation Agency. III Analytical Methods. [Link]

- Stenutz. This compound. [Link]

- PubChemLite. This compound (C11H10O2). [Link]

- Chemsigma. This compound 97 [18515-11-2]. [Link]

- National Institutes of Health (NIH). Napthol asol. [Link]

- OPUS. Analytical Methods. (2025). [Link]

- National Institutes of Health (NIH). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]

Sources

- 1. 2-Naphthalenol, 3-methoxy- | C11H10O2 | CID 599943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. chem.ws [chem.ws]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 9. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3-Methoxy-2-naphthol

Abstract

The precise three-dimensional arrangement of molecules in a crystalline solid dictates its macroscopic properties, a principle of paramount importance in the fields of materials science and pharmaceutical development. 3-Methoxy-2-naphthol, a key aromatic building block, presents a case study in the multifaceted approach required for comprehensive crystal structure elucidation. This guide provides an in-depth technical narrative for researchers, scientists, and drug development professionals on the determination and characterization of the crystal structure of this compound. In the absence of a publicly available experimental structure, this document outlines a robust workflow, integrating computational prediction with established experimental protocols for synthesis, crystallization, and multi-technique structural validation. This self-validating system of protocols is designed to ensure scientific integrity and provide a comprehensive roadmap for the ab initio crystal structure determination of novel organic compounds.

Introduction: The Significance of Crystalline Architecture

The solid-state structure of an organic molecule is fundamental to its physical and chemical behaviors, including solubility, melting point, stability, and bioavailability. For a molecule such as this compound, understanding its crystal packing can inform its use in the synthesis of more complex molecules, including active pharmaceutical ingredients where polymorphism can have significant regulatory and therapeutic implications. This guide addresses the critical need for a validated crystal structure by proposing a comprehensive, field-proven methodology for its determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| IUPAC Name | 3-methoxynaphthalen-2-ol | [1] |

| CAS Number | 18515-11-2 | [2] |

| Predicted XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

The Integrated Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a multi-stage process that begins with material synthesis and culminates in the deposition of a validated structural model. The workflow presented here emphasizes the synergy between computational prediction and experimental verification.

Caption: Integrated workflow for the de novo crystal structure determination of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

High-quality single crystals are the cornerstone of successful structure determination by X-ray diffraction. The following protocols describe a plausible route to obtaining suitable crystals of this compound.

Synthesis of this compound

While various synthetic routes exist for naphthol derivatives, a common laboratory-scale synthesis involves the methylation of a dihydroxynaphthalene precursor. A plausible approach is the selective methylation of 2,3-dihydroxynaphthalene.

Purification and Crystallization

The purity of the starting material is critical for growing high-quality crystals. The synthesized this compound should be purified by repeated recrystallization.

Protocol 1: Slow Evaporation Crystallization

-

Solvent Screening: Dissolve small amounts of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) at elevated temperatures to determine a suitable solvent system where the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.2 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) to allow for slow solvent evaporation at a constant, controlled temperature.

-

Crystal Harvesting: Monitor the vessel for the formation of well-defined single crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor.

Computational Crystal Structure Prediction (CSP)

Given the absence of experimental data, ab initio crystal structure prediction provides a powerful tool to generate a set of energetically plausible crystal structures. These predicted structures can guide the analysis of experimental powder diffraction data and provide a starting point for Rietveld refinement.

Modern CSP methods typically involve a global search of the potential energy surface to find low-energy crystal packings. Evolutionary algorithms and random structure searching are common approaches. The use of Density Functional Theory with a dispersion correction (DFT-d) is recommended for accurate ranking of the stability of predicted polymorphs.

Experimental Structure Determination: Probing the Crystalline Lattice

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid.

Protocol 2: Single-Crystal XRD Data Collection and Structure Solution

-

Crystal Mounting: Select a well-formed, defect-free single crystal (typically 0.05-0.2 mm in size) and mount it on a goniometer head.[4][5]

-

Data Collection:

-

Instrument: A modern four-circle goniometer diffractometer equipped with a Mo Kα (λ ≈ 0.7107 Å) or Cu Kα (λ ≈ 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS).[6][7]

-

Temperature: Collect data at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Strategy: Collect a series of diffraction images while rotating the crystal through a range of angles (e.g., ω and φ scans). The data collection strategy should aim for high completeness and redundancy.

-

-

Data Processing:

-

Integration: Integrate the raw diffraction spots to obtain their intensities and Miller indices (hkl).

-

Scaling and Absorption Correction: Scale the data and apply an absorption correction to account for the absorption of X-rays by the crystal.

-

-

Structure Solution and Refinement:

-

Space Group Determination: Determine the crystal system and space group from the symmetry of the diffraction pattern and systematic absences.

-

Structure Solution: Solve the phase problem using direct methods or dual-space recycling methods to obtain an initial structural model.

-

Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares refinement.

-

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 800.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.445 |

| Final R-indices (I > 2σ(I)) | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit (S) | 1.05 |

Powder X-ray Diffraction (PXRD)

PXRD is invaluable for phase identification of the bulk material and can be used for structure determination and refinement, particularly when suitable single crystals cannot be obtained.

Protocol 3: Powder XRD and Rietveld Refinement

-

Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection:

-

Instrument: A high-resolution powder diffractometer in a Bragg-Brentano or transmission geometry.

-

Scan Parameters: Collect data over a wide 2θ range (e.g., 5-80°) with a small step size and sufficient counting time per step.

-

-

Rietveld Refinement:

-

Initial Model: Use the structural model obtained from SC-XRD or the most promising model from CSP as the starting point.

-

Refinement: Perform a least-squares refinement of the theoretical powder pattern against the experimental data. Refine parameters in a sequential manner: scale factor, background, unit cell parameters, peak shape parameters, and finally atomic coordinates and displacement parameters. A successful Rietveld refinement provides a high level of confidence in the structural model.[1][8][9]

-

Spectroscopic and Thermal Validation: A Self-Validating System

Cross-validation of the crystallographic model with data from other analytical techniques is crucial for ensuring the trustworthiness of the determined structure.

Caption: Workflow for the validation of the refined crystal structure using complementary techniques.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is highly sensitive to the local environment of nuclei and provides a powerful tool for validating crystal structures, especially in identifying the number of crystallographically independent molecules in the asymmetric unit.[10]

Protocol 4: Solid-State NMR Analysis

-

Data Acquisition: Acquire ¹³C and ¹H solid-state NMR spectra using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS).

-

Computational Prediction: Use the refined crystal structure as input for Density Functional Theory (DFT) calculations with the Gauge-Including Atomic Orbital (GIPAW) method to predict the NMR chemical shifts.[11][12][13]

-

Comparison: A strong correlation between the experimentally observed chemical shifts and the DFT-predicted values provides robust validation of the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule, which are influenced by intermolecular interactions in the crystal lattice.

Protocol 5: FTIR Spectroscopy

-

Sample Preparation: Prepare the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Collect the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[14][15]

-

Analysis: Analyze the positions and shapes of characteristic peaks, such as the O-H stretching band, which can provide information about hydrogen bonding within the crystal structure.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions and thermal stability.

Protocol 6: Thermal Analysis

-

DSC Analysis: Heat a small sample of the crystalline material in a DSC instrument to determine the melting point and enthalpy of fusion. The sharpness of the melting endotherm can indicate the purity and crystallinity of the sample.

-

TGA Analysis: Heat the sample in a TGA instrument to determine its decomposition temperature and to check for the presence of any solvates.

Conclusion

The comprehensive elucidation of the crystal structure of this compound requires a synergistic approach that combines synthesis, crystallization, computational prediction, and a suite of advanced analytical techniques. This guide has detailed a robust, self-validating workflow for the ab initio determination and characterization of its solid-state structure. By integrating Single-Crystal and Powder X-ray Diffraction with Solid-State NMR, FTIR, and Thermal Analysis, researchers can achieve a high-fidelity structural model. This foundational knowledge is critical for controlling the solid-state properties of this compound and enabling its effective application in drug development and materials science.

References

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.).

- Predicting polymorphism in molecular crystals using orient

- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023).

- Predictability of the polymorphs of small organic compounds: Crystal structure predictions of four benchmark blind test molecules. (n.d.). Royal Society of Chemistry. [Link]

- Crystal structure prediction. (n.d.). Wikipedia. [Link]

- Solid‐State NMR Applications in the Structural Elucidation of Small Molecules. (2014). Wiley Online Library. [Link]

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024).

- Crystal structure prediction using ab initio evolutionary techniques: Principles and applic

- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.).

- Crystal structure prediction using ab initio evolutionary techniques: principles and applic

- Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry. [Link]

- The DFT route to NMR chemical shifts. (n.d.). Semantic Scholar. [Link]

- Crystal structure prediction using evolutionary algorithms: principles and applic

- A test of crystal structure prediction of small organic molecules. (n.d.).

- Crystal structure prediction using ab initio evolutionary techniques: Principles and applic

- Polymorph Prediction of Small Organic Molecules, Co-crystals and Salts. (n.d.). Royal Society of Chemistry. [Link]

- Polymorphism Crystal Structure Prediction with Adaptive Space Group Diversity Control. (2024). arXiv. [Link]

- Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Royal Society of Chemistry. [Link]

- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

- Single-Crystal X-Ray Diffraction. (n.d.). ASM Digital Library. [Link]

- Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). Emergent Mind. [Link]

- Growth and Characterization of Organic NLO Crystal: β-Naphthol. (2025).

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

- Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. (2023). Good Chemistry. [Link]

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- 2-Naphthalenol, 3-methoxy-. (n.d.). PubChem. [Link]

- Rietveld Refinement in the Characterization of Crystalline M

- Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. (n.d.).

- Single-crystal X-ray Diffraction (Part 1). (2019). Royal Society of Chemistry. [Link]

- The Rietveld Refinement Method: Half of a Century Anniversary. (2021).

- Single crystal X-ray diffraction. (n.d.). Fiveable. [Link]

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). [Link]

- NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. (n.d.).

- Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. (n.d.).

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). [Link]

- This compound. (n.d.). SupraBank. [Link]

- Fourier-transform infrared spectroscopy. (n.d.). Wikipedia. [Link]

- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). [Link]

- Rietveld refinement. (n.d.). Wikipedia. [Link]

- 7: FT-IR Spectroscopy (Experiment). (2025). Chemistry LibreTexts. [Link]

- 6-METHOXY-2-NAPHTHOL. (n.d.). Organic Syntheses. [Link]

- Using the FT-IR: Solid & Liquid Samples. (2018). YouTube. [Link]

- This compound 97. (n.d.). ChemDad. [Link]

- Crystal Growth of Napthalene (C10 H8) crystals using bridgemann-stockbarger technique. (n.d.). Scholars Research Library. [Link]

- This compound (97%). (n.d.). Amerigo Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]

- 3. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 4. dl.asminternational.org [dl.asminternational.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi-res.com [mdpi-res.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid‐State NMR Applications in the Structural Elucidation of Small Molecules | Semantic Scholar [semanticscholar.org]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

1H NMR chemical shifts of 3-Methoxy-2-naphthol

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 3-Methoxy-2-naphthol

Introduction

This compound (C₁₁H₁₀O₂) is a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. As with any synthesized compound, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of chemical shift theory and substituent effects. It is intended for researchers and scientists who require a comprehensive understanding of how to interpret the spectrum of this molecule and similar aromatic systems.

Part 1: Theoretical Framework: Understanding Substituent Effects

The chemical shifts of the aromatic protons in this compound are governed by the electronic environment of the naphthalene ring system. This environment is significantly modulated by the two substituents: a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C3 position. Both are potent electron-donating groups (EDGs) through resonance, while also exerting a weaker electron-withdrawing inductive effect.

-

Resonance Effect: The lone pairs of electrons on the oxygen atoms of both the hydroxyl and methoxy groups can be delocalized into the aromatic π-system. This increases the electron density at the ortho and para positions relative to the substituent, causing the protons at these positions to be "shielded." Shielded protons experience a weaker effective magnetic field and thus resonate at a lower frequency (upfield shift, lower ppm value).

-

Inductive Effect: Oxygen is more electronegative than carbon, leading to a polarization of the C-O sigma bond. This effect withdraws electron density from the ring, "deshielding" the protons and shifting them downfield. However, for -OH and -OCH₃ groups, the resonance effect is dominant.

The interplay of these effects dictates the final chemical shift of each proton. Protons closer to the substituents and in positions that benefit from resonance will show the most significant upfield shifts compared to unsubstituted naphthalene.[1]

Part 2: ¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound is expected to show signals for seven aromatic protons, one hydroxyl proton, and three methoxy protons. The following analysis is based on a standard 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Molecular Structure and Proton Labeling

To facilitate discussion, the protons of this compound are labeled as shown in the diagram below.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. [2]CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

-

Set the acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz instrument would be:

-

Number of Scans (NS): 16 (to improve signal-to-noise ratio)

-

Relaxation Delay (D1): 2 seconds (to allow for full proton relaxation between pulses)

-

Acquisition Time (AQ): ~4 seconds

-

Pulse Angle: 30-45 degrees

-

-

Initiate the acquisition to obtain the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the chemical shift of the TMS signal to exactly 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Use a peak-picking algorithm to identify the precise chemical shift of each peak maximum.

-

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that confirms its molecular structure. The key features are two singlets in the aromatic region for H1 and H4, a characteristic four-proton system for the unsubstituted ring, and two sharp singlets for the methoxy and hydroxyl groups. The significant shielding (upfield shift) of the H1 and H4 protons is a direct and predictable consequence of the strong electron-donating effects of the adjacent hydroxyl and methoxy substituents. By following the detailed experimental protocol, a high-quality, interpretable spectrum can be reliably obtained, serving as a cornerstone for the characterization of this compound.

References

- Supporting Information for Ni-Catalyzed Borylation of Aryl-Alkyl Ethers. Peking University.

- 2-Naphthalenol, 3-methoxy-.

- Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects.

- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.

Sources

13C NMR peak assignments for 3-Methoxy-2-naphthol

An In-Depth Guide to the ¹³C NMR Peak Assignment of 3-Methoxy-2-naphthol

Authored by: A Senior Application Scientist

Abstract

The unambiguous assignment of nuclear magnetic resonance (NMR) signals is a cornerstone of chemical structure elucidation, essential for identity confirmation, purity assessment, and regulatory submission in drug development. This guide provides a comprehensive, methodology-driven approach to the complete assignment of the ¹³C NMR spectrum of this compound. We move beyond simple data reporting to explain the strategic rationale behind a multi-pronged analytical workflow, integrating one-dimensional (¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR experiments. This document serves as a practical reference for researchers, demonstrating how these techniques synergize to form a self-validating system for structural verification.

Introduction: The Structural Challenge

This compound is a disubstituted naphthalene derivative. Its structure, while seemingly straightforward, presents a classic assignment challenge due to the presence of ten distinct aromatic carbons—six protonated (CH) and four non-protonated (quaternary). The electronic effects of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influence the chemical environment of each carbon, making a definitive assignment based on ¹³C data alone unreliable. A robust, multi-experimental approach is therefore not just beneficial, but necessary for authoritative structural confirmation.

Foundational Principles: Substituent Effects on the Naphthalene Ring

Understanding the electronic influence of the hydroxyl and methoxy substituents is critical for forming initial hypotheses about the ¹³C chemical shifts. Both are strong activating groups, donating electron density to the aromatic system via resonance. This leads to:

-

Shielding of Ortho and Para Positions: Carbons ortho and para to the -OH and -OCH₃ groups experience increased electron density, causing their signals to shift upfield (to a lower ppm value).

-

Deshielding of Ipso-Carbons: The carbons directly attached to the electronegative oxygen atoms (C-2 and C-3) are significantly deshielded, shifting their signals downfield (to a higher ppm value).

These principles allow for a preliminary grouping of signals but require advanced techniques for specific assignments.

The Analytical Workflow: A Self-Validating Protocol

The core of our approach is a logical, sequential workflow where each experiment builds upon the last, progressively refining the assignments until all ambiguities are resolved.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and homogeneous.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

1D ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This provides the chemical shifts for all unique carbon atoms.

-

DEPT-135 Experiment: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This technique differentiates carbon signals based on the number of attached protons:

-

CH₃ and CH groups appear as positive signals.

-

CH₂ groups appear as negative signals.

-

Quaternary carbons are not observed.

-

-

2D HSQC Experiment: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton with the carbon to which it is directly attached (¹J-coupling), providing unambiguous assignment of all protonated carbons.[1][2][3]

-

2D HMBC Experiment: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the key experiment for assigning quaternary carbons by revealing correlations between protons and carbons over two to three bonds (²J and ³J-couplings).[3][4][5]

Caption: Logical workflow for the complete structural elucidation of this compound.

Step-by-Step Spectral Analysis and Assignment

For this guide, we will use predicted chemical shifts as a baseline for discussion. Experimental values may vary slightly depending on solvent and concentration.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Prediction generated using NMRDB.org)[6]

| Carbon | Predicted δ (ppm) |

| C-1 | 104.9 |

| C-2 | 146.1 |

| C-3 | 147.9 |

| C-4 | 109.1 |

| C-4a | 128.9 |

| C-5 | 123.8 |

| C-6 | 126.5 |

| C-7 | 123.5 |

| C-8 | 128.0 |

| C-8a | 130.2 |

| -OCH₃ | 56.4 |

Step 1: Analysis of 1D Spectra (¹³C and DEPT)

The standard ¹³C spectrum should display 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single methoxy carbon. The DEPT-135 experiment simplifies the spectrum:

-

Positive Signals: The CH carbons (C-1, C-4, C-5, C-6, C-7, C-8) and the -OCH₃ carbon will appear as positive peaks.

-

Absent Signals: The quaternary carbons (C-2, C-3, C-4a, C-8a) will be absent, immediately identifying them for further analysis.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides a direct link between the known ¹H NMR signals and their attached carbons. By assigning the proton spectrum first (based on coupling patterns and chemical shifts), we can transfer those assignments directly to the carbon dimension. For example, the peak in the ¹H spectrum corresponding to H-1 will show a correlation cross-peak to only one carbon signal in the ¹³C dimension—this signal is definitively C-1. This process is repeated for all six aromatic protons, locking in the assignments for C-1, C-4, C-5, C-6, C-7, and C-8.

Step 3: Assigning Quaternary Carbons with HMBC

The HMBC experiment is the final piece of the puzzle, revealing the connectivity of the carbon skeleton. We use strong, unambiguous correlations from known protons to assign the unknown quaternary carbons.

Caption: Key HMBC correlations used to assign the quaternary carbons of this compound.

-

Assigning C-3: The most downfield quaternary carbon (~148 ppm) is C-3. This is unequivocally confirmed by a strong correlation from the sharp singlet of the methoxy protons (~3.9 ppm) to this carbon (a ²J, or two-bond, correlation).

-

Assigning C-2: The adjacent quaternary carbon, C-2 (~146 ppm), can be assigned via correlations from both H-1 (a ²J correlation) and H-4 (a ³J correlation).

-

Assigning C-8a and C-4a: These are the bridgehead, or fusion, carbons. C-8a (~130 ppm) will show correlations to H-1 and H-8. C-4a (~129 ppm) will show correlations to H-4 and H-5. These cross-ring couplings are fundamental to confirming the naphthalene core structure.

Consolidated Data and Final Assignments

By integrating the data from all experiments, we arrive at a single, self-consistent set of assignments. The information from DEPT aligns with the HSQC results, and the HMBC correlations logically connect the protonated carbons to the correct quaternary centers.

Table 2: Final ¹³C NMR Assignments for this compound in CDCl₃

| Carbon | δ (ppm) (Predicted) | Multiplicity (DEPT-135) | Key HMBC Correlations (from ¹H) | Assignment Confirmation |